Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride
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Overview
Description
Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride is a chemical compound with the molecular formula C4H10N4O·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinecarboxamide group and an amino group attached to a methylethylidene moiety.
Preparation Methods
The synthesis of Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride typically involves the reaction of hydrazinecarboxamide with an appropriate aldehyde or ketone under acidic conditions to form the desired product. The reaction conditions often include the use of hydrochloric acid to facilitate the formation of the monohydrochloride salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride can be compared with other similar compounds, such as:
Hydrazinecarboxamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Aminoethylidene derivatives: These compounds have a similar aminoethylidene moiety but may have different functional groups attached, resulting in different reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
10469-70-2 |
---|---|
Molecular Formula |
C4H11ClN4O |
Molecular Weight |
166.61 g/mol |
IUPAC Name |
[(Z)-1-aminopropan-2-ylideneamino]urea;hydrochloride |
InChI |
InChI=1S/C4H10N4O.ClH/c1-3(2-5)7-8-4(6)9;/h2,5H2,1H3,(H3,6,8,9);1H/b7-3-; |
InChI Key |
WZESQWRLBZHZEH-WYLUAFJRSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)N)/CN.Cl |
SMILES |
CC(=NNC(=O)N)CN.Cl |
Canonical SMILES |
CC(=NNC(=O)N)CN.Cl |
10469-70-2 | |
Synonyms |
Aminoacetonesemicarbazonehydrochloride |
Origin of Product |
United States |
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